molecular formula C20H40O3 B1627598 Ethyl 3-hydroxyoctadecanoate CAS No. 65144-03-8

Ethyl 3-hydroxyoctadecanoate

Cat. No.: B1627598
CAS No.: 65144-03-8
M. Wt: 328.5 g/mol
InChI Key: BXRPWBZYLZSTNL-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxyoctadecanoate (CAS#: 65144-03-8) is a fatty acid ester characterized by an 18-carbon (octadecanoate) backbone with a hydroxyl group at the third carbon and an ethyl ester moiety. Its molecular formula is C₂₀H₄₀O₃, with a molecular weight of 328.53 g/mol . This compound is structurally significant in lipid metabolism studies, polymer science (e.g., polyhydroxyalkanoates), and specialty chemical synthesis. Limited direct data on its physical properties are available in the provided evidence, but inferences can be drawn from structurally analogous compounds.

Properties

IUPAC Name

ethyl 3-hydroxyoctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(22)23-4-2/h19,21H,3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRPWBZYLZSTNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(CC(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598971
Record name Ethyl 3-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65144-03-8
Record name Ethyl 3-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxyoctadecanoate can be synthesized through the esterification of 3-hydroxyoctadecanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

3-hydroxyoctadecanoic acid+ethanolacid catalystethyl 3-hydroxyoctadecanoate+water\text{3-hydroxyoctadecanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-hydroxyoctadecanoic acid+ethanolacid catalyst​ethyl 3-hydroxyoctadecanoate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors or other advanced techniques to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxyoctadecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-oxooctadecanoate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 3-hydroxyoctadecanol.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with other acids or transesterification with other alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Acid catalysts like sulfuric acid (H2SO4) or base catalysts like sodium hydroxide (NaOH) are used for esterification and transesterification reactions.

Major Products Formed

    Oxidation: Ethyl 3-oxooctadecanoate

    Reduction: Ethyl 3-hydroxyoctadecanol

    Substitution: Various esters and ethers depending on the reactants used

Scientific Research Applications

Ethyl 3-hydroxyoctadecanoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxyoctadecanoate involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. In lipid metabolism, it can be incorporated into phospholipids and other lipid structures, influencing membrane fluidity and function. Additionally, its ester group can be hydrolyzed by esterases, releasing the active hydroxy fatty acid, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

Methyl 3-Hydroxyoctadecanoate

  • Molecular Formula : C₁₉H₃₈O₃
  • Molecular Weight : 314.51 g/mol
  • CAS# : 14531-40-9
  • Key Differences :
    • Ester Group : Methyl vs. ethyl. The ethyl group increases molecular weight by 14 g/mol and slightly enhances hydrophobicity.
    • Physical Properties : Melting point is 52–54°C , comparable to the ethyl variant (exact data unavailable, but likely similar due to analogous structure).
    • Applications : Used as a reference standard in lipidomics and genetic disorder research (e.g., Fabry disease) .
    • Synthesis : Produced via reduction of β-ketoacid intermediates and transesterification .

Ethyl 3-Hydroxyhexanoate

  • Molecular Formula : C₈H₁₆O₃
  • Molecular Weight : 160.21 g/mol
  • CAS#: Not provided in evidence, but structurally inferred.
  • Key Differences :
    • Chain Length : Shorter 6-carbon backbone vs. 18-carbon.
    • Applications : Widely used in fragrances, cosmetics, and pharmaceuticals due to its fruity aroma and compatibility with formulations .
    • Solubility : Higher solubility in polar solvents compared to longer-chain esters.

Isoprenyl 3-Acetoxyoctadecanoate

  • Structure : Features an isoprenyl ester and acetylated hydroxyl group.
  • Key Differences :
    • Functional Groups : Acetylation of the hydroxyl group enhances stability and alters reactivity.
    • Synthesis : Requires additional steps, including acetylation and transesterification with isoprenyl alcohol .
    • Applications : Found in insect pheromones (e.g., Ithomiine butterflies), highlighting ecological relevance .

Poly(3-Hydroxyoctadecanoate)

  • Structure: Polymerized form of 3-hydroxyoctadecanoate.
  • Key Differences: Molecular Weight: High (polymer) vs. monomeric ethyl ester. Classification: Classified as a long-chain polyhydroxyalkanoate (lcl-PHA), used in biodegradable plastics . Physical Properties: Higher thermal stability and crystallinity compared to monomeric esters.

Structural and Functional Analysis

Effect of Ester Group

  • Ethyl vs. Methyl: Ethyl esters exhibit marginally lower solubility in polar solvents (e.g., ethanol, methanol) due to increased hydrophobicity.
  • Isoprenyl/Acetylated Derivatives : Enhanced lipophilicity and stability, making them suitable for biological signaling molecules .

Chain Length Variations

  • Shorter Chains (C6–C12) : Higher volatility and solubility, ideal for fragrance applications .
  • Longer Chains (C18) : Predominantly used in polymer science and lipid metabolism studies due to structural similarity to natural fatty acids .

Biological Activity

Ethyl 3-hydroxyoctadecanoate, also known as ethyl 3-hydroxystearate, is an organic compound with the molecular formula C20_{20}H40_{40}O3_3 and a molecular weight of 328.53 g/mol. This compound has garnered attention due to its potential biological activities, particularly in lipid metabolism and therapeutic applications. This article provides an in-depth exploration of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Overview

This compound is synthesized through the esterification of 3-hydroxyoctadecanoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

3 hydroxyoctadecanoic acid+ethanolacid catalystethyl 3 hydroxyoctadecanoate+water\text{3 hydroxyoctadecanoic acid}+\text{ethanol}\xrightarrow{\text{acid catalyst}}\text{ethyl 3 hydroxyoctadecanoate}+\text{water}

The biological activity of this compound is primarily attributed to its hydroxyl group, which enables hydrogen bonding and interactions with various biological molecules. This compound can be incorporated into phospholipids, influencing membrane fluidity and functionality. Additionally, its ester group can be hydrolyzed by esterases, releasing active hydroxy fatty acids that participate in metabolic pathways .

Lipid Metabolism

This compound plays a significant role in lipid metabolism. It can be integrated into lipid structures, affecting their properties and functions. Studies have shown that it influences the composition and behavior of cellular membranes, which is critical for various cellular processes .

Therapeutic Potential

Research indicates that this compound exhibits potential anti-inflammatory and antimicrobial activities. These properties make it a candidate for therapeutic applications in treating conditions associated with inflammation and infection .

Case Studies

  • Anti-inflammatory Activity : In a study investigating the anti-inflammatory effects of various hydroxy fatty acids, this compound was shown to reduce pro-inflammatory cytokine production in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
  • Antimicrobial Properties : Another study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibitory effects, indicating its potential use as an antimicrobial agent .

Comparative Analysis

Compound Molecular Formula Biological Activity
This compoundC20_{20}H40_{40}O3_3Anti-inflammatory, Antimicrobial
Ethyl 3-hydroxybutyrateC6_{6}H12_{12}O3_3Energy metabolism
Ethyl 3-hydroxyhexanoateC9_{9}H18_{18}O3_3Flavoring agent

Uniqueness

This compound is distinguished by its long-chain structure, which imparts unique physical and chemical properties compared to shorter-chain hydroxy fatty acids. Its dual functionality allows it to be effective in both hydrophobic and hydrophilic environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-hydroxyoctadecanoate
Reactant of Route 2
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Ethyl 3-hydroxyoctadecanoate

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